molecular formula C4HCl4F3 B6312513 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene CAS No. 400-42-0

1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene

Cat. No.: B6312513
CAS No.: 400-42-0
M. Wt: 247.9 g/mol
InChI Key: JHCZHQLFRVCYPU-UPHRSURJSA-N
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Description

1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is an organic compound with the molecular formula C4HCl4F3 It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene typically involves halogenation reactions. One common method is the chlorination of 1,1,1-trifluorobut-2-ene, followed by further chlorination steps to introduce the required chlorine atoms. The reaction conditions often involve the use of chlorine gas and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: Where chlorine or fluorine atoms are replaced by other functional groups.

    Addition Reactions: Involving the addition of reagents across the double bond.

    Elimination Reactions: Leading to the formation of different alkenes or alkynes.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), reducing agents (e.g., hydrogen gas, metal hydrides), and catalysts (e.g., transition metal complexes). The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while addition reactions can produce more complex fluorinated or chlorinated compounds .

Scientific Research Applications

1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,3-Tetrachloropropene: Another halogenated hydrocarbon with similar reactivity but different structural properties.

    4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A fluorinated compound with distinct functional groups and applications.

    2-Chloro-1,1,1,2-tetrafluoropropane: A related compound with different halogenation patterns and uses.

Uniqueness

1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other compounds may not be as effective or versatile.

Properties

IUPAC Name

(Z)-1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl4F3/c5-2(4(6,7)8)1-3(9,10)11/h1H/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCZHQLFRVCYPU-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(Cl)(Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(Cl)(Cl)Cl)\Cl)\C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl4F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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